molecular formula C22H23N5O2 B2364082 N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358780-54-7

N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2364082
M. Wt: 389.459
InChI Key: ALLFKZCDLDXCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diversified Synthesis and Structural Complexity

A study by An et al. (2017) highlights a diversified synthesis method for derivatives similar to the specified compound, emphasizing the use of a Ugi four-component reaction. This method facilitates the rapid assembly of complex fused tricyclic scaffolds, showcasing the compound's structural complexity and versatility in chemical synthesis An, He, Liu, Zhang, Lu, & Cai, 2017.

Positive Inotropic Activity

Research by Wu et al. (2012) and Zhang et al. (2008) explores the positive inotropic activity of triazoloquinoline derivatives, identifying specific compounds that demonstrate favorable in vitro activity compared to standard drugs like milrinone. These findings suggest potential applications in cardiovascular disease treatment, although the compound was not directly studied Wu, Ma, Niu, Meng, Cui, & Piao, 2012; Zhang, Cui, Hong, Quan, & Piao, 2008.

Antiallergic Agents

Loev et al. (1985) discuss the synthesis of 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones and their evaluation as antiallergic agents. The most potent compound in this series was significantly more effective than disodium cromoglycate in in vitro tests, indicating the potential for developing new antiallergic therapies Loev, Musser, Brown, Jones, Kahen, Huang, Khandwala, Sonnino-Goldman, & Leibowitz, 1985.

Antimicrobial and Antifungal Activities

Badran, Abouzid, and Hussein (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, some of which exhibited potent antibacterial activity in vitro, comparable to the standard tetracycline. This study suggests the antimicrobial potential of compounds related to "N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide" Badran, Abouzid, & Hussein, 2003.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)13-20(28)23-16-11-10-14(2)12-15(16)3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLFKZCDLDXCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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